3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXTEJUTGXVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727475 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-64-0 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
mass spectrometry analysis of brominated oxadiazole compounds
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Brominated Oxadiazole Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the mass spectrometric analysis of brominated oxadiazole compounds, a class of molecules with significant interest in pharmaceutical and materials science.[1] As researchers and drug development professionals, a deep understanding of the analytical methodologies for these compounds is paramount for structural elucidation, metabolite identification, and quantitative analysis. This document moves beyond rote protocols to explain the underlying principles and strategic decisions that ensure data integrity and analytical success.
The Analytical Imperative: Why Mass Spectrometry for Brominated Oxadiazoles?
Oxadiazole heterocycles are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3] The incorporation of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS) is an indispensable tool for their analysis due to its exceptional sensitivity and its ability to provide detailed structural information from minute sample quantities.[4]
The analytical challenge lies in the unique chemical nature of these compounds: a stable heterocyclic ring coupled with a heavy, isotopically distinct halogen. A successful MS analysis hinges on selecting the appropriate methodology to ionize the molecule, control its fragmentation, and interpret the resulting spectrum.
The First Critical Decision: Ionization Technique
The transformation of a neutral brominated oxadiazole into a gas-phase ion is the foundational step of MS analysis.[5] The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it primarily shows the intact molecular ion or a rich pattern of fragment ions. The selection is therefore not arbitrary but a strategic choice based on the analytical goal.
Hard vs. Soft Ionization: A Causal Explanation
-
Hard Ionization (Electron Ionization - EI): Best suited for structural elucidation of volatile, thermally stable compounds. EI employs a high-energy electron beam (~70 eV) that imparts significant internal energy to the analyte, causing extensive and reproducible fragmentation.[6][7] While this provides a detailed structural "fingerprint" that can be searched against libraries, it often leads to the absence of a discernible molecular ion, making it difficult to determine the compound's initial mass.[7] For novel brominated oxadiazoles, this can be a significant drawback.
-
Soft Ionization (ESI, APCI): Preferred for pharmaceutical and metabolomic studies where confirming the molecular weight is critical.[8] These techniques impart less energy, preserving the intact molecule as a protonated [M+H]+, sodiated [M+Na]+, or deprotonated [M-H]- species.[9]
-
Electrospray Ionization (ESI): Ideal for polar, non-volatile molecules that are already charged or can be readily charged in solution. Given that many drug candidates are designed for biological systems, ESI is often the default choice, seamlessly coupling with liquid chromatography (LC).[6]
-
Atmospheric Pressure Chemical Ionization (APCI): A better choice for medium-polarity to non-polar compounds that are not easily ionized by ESI.[6][10] APCI uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte.[6] It can handle higher flow rates and less pristine samples than ESI but may induce more in-source fragmentation.
-
The choice between ESI and APCI depends on the overall polarity of the brominated oxadiazole derivative. For many drug-like oxadiazoles, ESI in either positive or negative mode provides the requisite sensitivity and preserves the molecular ion.
Decoding the Signal: Fragmentation Patterns & Isotopic Signatures
Once ionized, the molecule's structure is interrogated through its fragmentation pattern, often induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
The Bromine Isotopic Pattern: A Definitive Marker
The most unmistakable feature in the mass spectrum of a brominated compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[10] This results in a characteristic "doublet" for any ion containing a single bromine atom, with two peaks of nearly equal intensity separated by 2 Da. This pattern is a powerful diagnostic tool that provides immediate confirmation of the presence of bromine in the parent molecule and its fragments.[10]
Table 1: Characteristic Isotopic Patterns for Brominated Ions
| Number of Bromine Atoms | Ion Species | Relative Intensity Pattern | Mass Separation (Da) |
| 1 | [M] and [M+2] | ~1:1 | 2 |
| 2 | [M], [M+2], [M+4] | ~1:2:1 | 2, 2 |
| 3 | [M], [M+2], [M+4], [M+6] | ~1:3:3:1 | 2, 2, 2 |
Oxadiazole Ring Fragmentation
The fragmentation of the oxadiazole ring itself provides the next layer of structural information. While the exact pathway depends on the isomer (e.g., 1,2,4- vs. 1,3,4-oxadiazole) and the nature of its substituents, common fragmentation mechanisms have been identified.
Under Electron Ionization, 1,2,4-oxadiazole systems are known to undergo a characteristic Retro-Cycloaddition (RCA) fragmentation.[11] This involves the cleavage of the ring to produce nitrile and oxazirine-type fragments.[11] In softer ionization MS/MS experiments, cleavage of the bonds adjacent to the heteroatoms is also common, often leading to the loss of small neutral molecules or radicals.
Caption: Generalized MS/MS fragmentation pathways for a brominated oxadiazole.
A Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol outlines a robust, self-validating workflow for the quantitative analysis of a brominated oxadiazole drug candidate in a biological matrix, such as plasma.
Core Principle: Trustworthiness through Controls
Every step is designed to ensure the final data is reliable. This is achieved through system suitability tests, the use of an internal standard, and rigorous validation.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Rationale: To remove large macromolecules (like proteins) that interfere with LC-MS analysis and can foul the instrument. This is a simple but effective cleanup step.
-
Protocol:
-
Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) solution. An ideal IS is a stable, isotopically-labeled version of the analyte (e.g., ¹³C₃- or D₄-labeled).[12] This co-elutes and experiences similar matrix effects, ensuring accurate quantification.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: To separate the analyte from the IS and other matrix components before they enter the mass spectrometer. This reduces ion suppression and ensures specificity.
-
Protocol:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is a standard choice for drug-like molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
-
Mass Spectrometry (MS) Detection:
-
Rationale: To specifically detect and quantify the analyte and IS using their unique mass-to-charge ratios and fragmentation patterns.
-
Protocol:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 550 °C
-
Nebulizer Gas (N₂): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined fragmentation (precursor ion → product ion).
-
MRM Transition for Analyte: e.g., m/z [M+H]+ → m/z [Fragment]+
-
MRM Transition for IS: e.g., m/z [M+4+H]+ → m/z [Fragment+4]+
-
-
System Suitability Test: Before running samples, inject a known concentration of the analyte and IS to confirm system performance (retention time stability, peak shape, and intensity).
-
-
Caption: A typical LC-MS/MS workflow for quantitative analysis.
Data Interpretation and Common Challenges
Interpreting the data requires a systematic approach:
-
Confirm the Molecular Ion: In the full scan spectrum, locate the isotopic doublet corresponding to the expected [M+H]+ or [M-H]-.
-
Analyze MS/MS Fragments: Ensure the product ions in the MRM transition are logical fragments of the parent molecule. The presence of a bromine doublet in a fragment confirms its composition.
-
Address Challenges:
-
Ion Suppression: Co-eluting matrix components can reduce the ionization efficiency of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to correct for this.[12]
-
Thermal Instability: Some compounds can degrade in the high-temperature ion source.[10] If in-source decay is suspected, reducing the source temperature may be necessary.
-
Metabolite Identification: Brominated oxadiazoles can be metabolized (e.g., hydroxylation, debromination). This will result in predictable mass shifts from the parent drug (e.g., +16 Da for hydroxylation, -78/-80 Da for loss of Br). Searching for these mass shifts in chromatograms from dosed samples is a key strategy for metabolite discovery.
-
By combining a thoughtful selection of ionization and analysis techniques with a robust, validated protocol, researchers can confidently characterize and quantify brominated oxadiazole compounds, accelerating their journey through the research and development pipeline.
References
-
Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2021). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat blood plasma after ocular and intraperitoneal administration. Research Results in Pharmacology. Available at: [Link]
-
Watanabe, H., Maekawa, R., Iikuni, S., Kakae, M., Matsuo, N., Shirakawa, H., Kaneko, S., & Ono, M. (2022). Characterization of Radioiodinated Diaryl Oxadiazole Derivatives as SPECT Probes for Detection of Myelin in Multiple Sclerosis. ACS Chemical Neuroscience. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]
-
Medhe, S. (2018). Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. Available at: [Link]
-
Koistinen, J., Kärnä, A., & Kostiainen, R. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
-
Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2021). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Deprez, S., & Wishart, D. S. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Analytical Science. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). An Introduction to Mass Spectrometry Ionization. Waters Corporation. Available at: [Link]
-
Cariou, R., Antignac, J.-P., Debrauwer, L., Maume, D., Monteau, F., Zalko, D., le Bizec, B., & Andre, F. (2006). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers. Journal of Chromatographic Science. Available at: [Link]
-
Khokhlov, A. L., et al. (2021). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat blood plasma after ocular and intraperitoneal administration. Research Results in Pharmacology, 7(4), 55-65. Available at: [Link]
-
Scalvini, E., et al. (2024). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases. Available at: [Link]
-
Lebedev, A. T., & Zaikin, V. G. (2008). Recent problems and advances in mass spectrometry (Review). Journal of Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
understanding the aromaticity and stability of the 1,2,4-oxadiazole ring
An In-Depth Technical Guide to the Aromaticity and Stability of the 1,2,4-Oxadiazole Ring
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of immense interest in medicinal chemistry and materials science.[1][2] Its utility stems from its remarkable stability under physiological conditions and its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[2] This guide provides a comprehensive technical analysis of the core physicochemical properties that underpin its function: aromaticity and chemical stability. We will delve into the electronic structure, quantify its aromatic character through computational methods, and explore the factors governing its stability, particularly the inherent reactivity of the N-O bond. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical heterocyclic system.
The 1,2,4-Oxadiazole Core: Structure and Significance
Oxadiazoles are a class of five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole isomer is a planar ring system that has become a privileged scaffold in modern drug discovery.[2][3] Its prevalence is not accidental; the ring's rigid structure, capacity for hydrogen bonding, and electronic properties make it an attractive component for designing potent and selective therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3]
A key driver for its widespread use is its function as a bioisostere of esters and amides.[2] The 1,2,4-oxadiazole ring mimics the steric and electronic properties of these groups while being resistant to cleavage by common metabolic enzymes like esterases and proteases. This strategic replacement can significantly improve a drug candidate's pharmacokinetic profile.
Electronic Structure and Aromaticity
The concept of aromaticity is central to understanding the stability and reactivity of the 1,2,4-oxadiazole ring. An aromatic system is characterized by a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule).
The 1,2,4-oxadiazole ring contains 6 π-electrons: one from each of the two carbon atoms, one from the sp²-hybridized nitrogen at position 4, and a lone pair from the oxygen atom participating in the π-system. This satisfies Hückel's rule (n=1), conferring aromatic character to the ring. This electron delocalization contributes to the overall stability of the molecule.
However, the degree of aromaticity is not uniform across all heterocyclic systems. The presence of highly electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density, resulting in a π-deficient system with a "low level of aromaticity" compared to carbocyclic analogues like benzene.[4]
Caption: General workflow for the reductive ring-opening of the 1,2,4-oxadiazole core.
Thermal and Photochemical Rearrangements
The relatively low aromaticity also makes the 1,2,4-oxadiazole susceptible to rearrangement reactions under thermal or photochemical conditions, which can lead to the formation of other heterocyclic systems. The Boulton-Katritzky rearrangement is a well-documented thermal process where a nucleophilic side chain at the C3 position attacks the N2 atom, leading to cleavage of the O-N bond and formation of a new heterocyclic ring. While these conditions are not typically physiological, they are relevant during chemical synthesis and formulation, where elevated temperatures may be employed.
Influence of Substituents on Stability
The stability and reactivity of the 1,2,4-oxadiazole ring can be modulated by the electronic nature of its substituents at the C3 and C5 positions.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack. However, they can also influence the stability of intermediates in ring-opening pathways. In some cases, EWGs on an attached aryl ring have been shown to increase the biological potency of 1,2,4-oxadiazole derivatives. [1]* Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, which may enhance its stability against certain degradation pathways. The introduction of EDGs has been a successful strategy in modulating the anticancer activity of some 1,2,4-oxadiazole series. [3]
Methodologies for Characterization
A combination of spectroscopic and computational methods is essential for the comprehensive characterization of the aromaticity and stability of novel 1,2,4-oxadiazole derivatives.
Experimental Protocol: Computational Assessment of Aromaticity
This protocol describes a self-validating system for quantifying the aromaticity of a 1,2,4-oxadiazole derivative using DFT.
Objective: To calculate the NICS(0) value as a quantitative indicator of aromaticity.
Methodology:
-
Structure Optimization:
-
Construct the 3D structure of the 1,2,4-oxadiazole compound of interest using a molecular builder (e.g., GaussView, Avogadro).
-
Perform a full geometry optimization using a DFT method. The B3LYP functional with the 6-311+G** basis set is a robust and widely cited choice for this class of molecules. [5] * Verify that the optimization has converged to a true energy minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.
-
-
NICS Calculation:
-
Using the optimized geometry, set up a subsequent calculation for NMR properties.
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method.
-
To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the 1,2,4-oxadiazole ring. The coordinates for the ghost atom can be determined by averaging the coordinates of the five ring atoms.
-
Run the GIAO-DFT calculation at the same level of theory (B3LYP/6-311+G**).
-
-
Data Analysis:
-
From the output file, locate the calculated magnetic shielding tensor for the ghost atom (Bq).
-
The isotropic shielding value is the negative of the NICS value. A more negative NICS value indicates stronger aromatic character.
-
Compare the calculated NICS value to reference compounds (e.g., benzene, other oxadiazole isomers) to contextualize the degree of aromaticity.
-
Spectroscopic and Crystallographic Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The chemical shifts of the ring protons and carbons provide direct evidence of the electronic environment. Aromatic protons typically resonate in the downfield region (δ 7-9 ppm), and the specific shifts can be correlated with the electron density at different positions of the ring.
-
X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides definitive proof of the ring's planarity and precise bond lengths. Shorter C-C and C-N bond lengths within the ring, intermediate between typical single and double bonds, are physical evidence of electron delocalization and aromatic character.
Conclusion: A Balanced Perspective for Drug Design
The 1,2,4-oxadiazole ring is a powerful tool in the arsenal of the medicinal chemist. Its stability is a product of its aromaticity, which allows it to serve as a robust scaffold and bioisostere. [2]However, this stability is not absolute. A thorough understanding of its primary liability—the weak and reductively cleavable O-N bond—is crucial for mitigating risks during drug development. [4]By leveraging modern computational tools to predict aromaticity and stability, and by employing rigorous experimental validation, researchers can rationally design 1,2,4-oxadiazole-containing molecules that balance therapeutic efficacy with an acceptable pharmacokinetic and safety profile.
References
-
Głuch-Lutwin, M., & Gryboś, R. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 10(3), 73. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Brito, L. C., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 281, 117001. [Link]
-
Baykov, S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6679. [Link]
-
G, V., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Conti, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 380-396. [Link]
-
Zhang, M., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(13), 4252. [Link]
-
Conti, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. University of Milan Institutional Research Archive (IRIS). [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Methodological & Application
Application Note: A Validated Protocol for In Vitro Enzyme Inhibition Assaying of Oxadiazole Compounds
Abstract
This comprehensive guide provides a detailed protocol for conducting in vitro enzyme inhibition assays tailored for the evaluation of oxadiazole-based compounds. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including the inhibition of various enzymes.[1][2] This document outlines the scientific principles, step-by-step procedures, data analysis, and troubleshooting of common issues to ensure the generation of robust and reproducible results. The protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.
Introduction: The Significance of Oxadiazoles as Enzyme Inhibitors
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and diverse pharmacological activities.[2][3] Compounds incorporating this scaffold have demonstrated inhibitory effects against a variety of enzymes, implicating them in the potential treatment of numerous diseases, including cancer, diabetes, and inflammatory conditions.[1][4][5][6] The ability of the oxadiazole moiety to participate in hydrogen bonding and other non-covalent interactions contributes to its capacity to bind to the active sites of enzymes.[2][3]
The primary objective of an in vitro enzyme inhibition assay is to determine the concentration at which a test compound, in this case, an oxadiazole derivative, reduces the activity of a specific enzyme by half. This value, known as the half-maximal inhibitory concentration (IC50), is a critical parameter for quantifying the potency of an inhibitor.[7]
This application note will detail a robust and versatile protocol that can be adapted for various enzymes and detection methods, with a focus on spectrophotometric and fluorometric assays.
Foundational Principles of Enzyme Inhibition Kinetics
Understanding the fundamentals of enzyme kinetics is paramount to designing and interpreting inhibition assays. Enzymes catalyze reactions by binding to substrates and converting them into products. The velocity of this reaction is influenced by the concentrations of the enzyme and substrate. The relationship between reaction velocity (V) and substrate concentration ([S]) is typically described by the Michaelis-Menten equation.
Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which are the focus of this protocol, bind to the enzyme through non-covalent interactions and can be further categorized as:
-
Competitive Inhibitors: These inhibitors structurally resemble the substrate and compete for the same active site on the enzyme.[8]
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex.
The type of inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) using graphical representations such as Lineweaver-Burk plots.[9]
Assay Design and Method Selection
The choice of assay method depends on the specific enzyme, the nature of the substrate and product, and the available instrumentation. The two most common methods for enzyme inhibition studies are spectrophotometric and fluorometric assays.[10]
-
Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as the reaction progresses.[11] This is suitable when either the substrate or the product has a distinct absorbance spectrum.[11]
-
Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods and rely on the measurement of fluorescence.[12] The reaction involves a substrate that is either non-fluorescent or has low fluorescence, which is converted into a highly fluorescent product by the enzyme.[12][13][14]
For high-throughput screening of oxadiazole libraries, microplate-based assays are recommended for both spectrophotometric and fluorometric methods to increase efficiency and reduce reagent consumption.[10]
Detailed Experimental Protocol
This protocol provides a generalized framework that should be optimized for the specific enzyme and oxadiazole compounds being investigated.
Materials and Reagents
-
Enzyme: Purified enzyme of interest at a known concentration.
-
Substrate: Specific substrate for the enzyme.
-
Oxadiazole Compounds: Synthesized and purified oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer system appropriate for maintaining the optimal pH and ionic strength for enzyme activity.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
96-well Microplates: Clear plates for colorimetric assays or black plates for fluorometric assays.[15]
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
-
Multichannel Pipettes: For accurate and efficient liquid handling.
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer.
-
Oxadiazole Compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) of the oxadiazole compounds in 100% DMSO.
-
Serial Dilutions of Oxadiazole Compounds: Perform serial dilutions of the oxadiazole stock solutions in the assay buffer to obtain a range of concentrations for testing. It is crucial to maintain a consistent final concentration of DMSO in all wells to minimize solvent effects.
Assay Procedure (96-Well Plate Format)
The following steps outline the procedure for a typical enzyme inhibition assay. All reactions should be performed in triplicate.
-
Plate Layout: Design the plate layout to include wells for the blank (no enzyme), negative control (enzyme and substrate, no inhibitor), positive control (enzyme, substrate, and known inhibitor), and the various concentrations of the test oxadiazole compounds.
-
Reaction Mixture Preparation:
-
Add the assay buffer to all wells.
-
Add the serially diluted oxadiazole compounds or the positive control inhibitor to the respective wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader.
-
For kinetic assays, measure the absorbance or fluorescence at regular intervals over a specific period.
-
For endpoint assays, stop the reaction after a fixed time (e.g., by adding a stop solution) and then measure the final absorbance or fluorescence.
-
Experimental Workflow Diagram
Caption: General workflow for the in vitro enzyme inhibition assay.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [1 - (Vi / V0)] * 100
Where:
-
Vi is the initial reaction velocity in the presence of the inhibitor.
-
V0 is the initial reaction velocity in the absence of the inhibitor (negative control).
Determination of IC50 Value
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.
Quantitative Data Summary
| Parameter | Description |
| Enzyme Concentration | The final concentration of the enzyme in the assay well. |
| Substrate Concentration | The final concentration of the substrate in the assay well. |
| Inhibitor Concentrations | The range of final concentrations of the oxadiazole compound tested. |
| Incubation Time | The duration of the pre-incubation and reaction steps. |
| Temperature | The temperature at which the assay is performed. |
| Wavelength (Abs/Ex/Em) | The specific wavelengths used for absorbance or fluorescence measurements. |
| IC50 | The concentration of the inhibitor that causes 50% inhibition of enzyme activity. |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| High background signal | Autofluorescence of the oxadiazole compound. | Measure the fluorescence of the compound alone and subtract it from the assay readings. |
| Contaminated reagents. | Use fresh, high-purity reagents. | |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Optimize the concentrations of the enzyme and substrate to achieve a robust signal. |
| Incorrect buffer conditions (pH, ionic strength). | Ensure the assay buffer is at the optimal pH for the enzyme. | |
| Poor reproducibility | Pipetting errors. | Use calibrated pipettes and ensure proper mixing.[15] |
| Inconsistent incubation times or temperatures. | Maintain precise control over time and temperature for all wells.[15] | |
| Incomplete inhibition at high inhibitor concentrations | Inhibitor insolubility. | Check the solubility of the oxadiazole compound in the assay buffer. |
| Irreversible inhibition. | Conduct further studies to investigate the mechanism of inhibition. |
Mechanism of Inhibition Studies
To elucidate the mechanism of inhibition (competitive, non-competitive, etc.), further kinetic studies are required. This involves performing the enzyme assay with varying concentrations of both the substrate and the oxadiazole inhibitor.[8] The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[9]
Inhibition Types Diagram
Caption: Simplified representation of competitive and non-competitive inhibition.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vitro evaluation of oxadiazole compounds as enzyme inhibitors. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of their novel compounds. Adherence to good laboratory practices, including the use of appropriate controls and careful optimization of assay conditions, is essential for the success of these studies. The insights gained from these assays are crucial for the advancement of drug discovery programs targeting enzymes.
References
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies.
- Microplate Enzyme Assay Using Fluorescence Original Reference.
- TROUBLESHOOTING GUIDE FOR ENZYM
- Enzyme inhibition and kinetics graphs (article). Khan Academy.
- Protocol for enzyme assays. The Royal Society of Chemistry.
- Enzyme Inhibitor Terms and Calcul
- All About Fluorometric Detection Assays. GoldBio.
- Enzyme Assays?. Thermo Fisher Scientific.
- The Fundamental Problem With Enzyme Inhibition Theory.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Fluorometric Enzyme Assays.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Spectrophotometric Enzyme Assays.
- In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxyl
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
- Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.
- Problems on Enzyme Kinetics and Enzyme Inhibition. YouTube.
- Spectrophotometric assay. Ossila.
- A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Deriv
- 5.4: Enzyme Inhibition. Chemistry LibreTexts.
- Steady-st
- Enzyme Inhibition By Reaction Conditions. Sigma-Aldrich.
- Method of Enzyme Assay.
- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. portlandpress.com [portlandpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. nrel.colostate.edu [nrel.colostate.edu]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole for anticancer cell line screening
An In-Depth Guide to the Anticancer Cell Line Screening of 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Application Note & Protocols
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole , a novel synthetic compound with therapeutic potential. We detail a structured, hypothesis-driven workflow for screening this molecule against a panel of cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices. This guide covers initial cytotoxicity screening to determine potency and selectivity, followed by secondary assays to elucidate the compound's mechanism of action, with a focus on apoptosis induction.
Scientific Rationale & Background
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds are a rich source of pharmacologically active molecules, with the oxadiazole scaffold being of particular interest.
The 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. While its 1,3,4-isomer is more extensively studied, compounds featuring the 1,2,4-oxadiazole core have demonstrated significant potential.[1][2] Derivatives of oxadiazoles exhibit a wide range of biological activities, and their anticancer effects are often attributed to the inhibition of critical cellular machinery, including enzymes, kinases, and growth factors.[3][4]
Structural Features and Hypothesized Mechanism
The subject compound, 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole , possesses two key structural features that inform our screening strategy:
-
Bromomethyl Group (-CH₂Br): This functional group is a potential alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules like DNA and proteins. This reactivity is a known mechanism for many established chemotherapeutic agents that induce cytotoxicity by causing DNA damage or irreversibly inhibiting key enzymes.
-
Fluorophenyl Group: The fluorine substitution can enhance metabolic stability and alter the electronic properties of the molecule, potentially improving its binding affinity to target proteins and enhancing membrane permeability.
Based on this structure, we hypothesize that the compound may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Alkylating agents often trigger programmed cell death (apoptosis) in response to irreparable cellular damage.
-
Inhibition of Key Signaling Pathways: Many small molecules interfere with pro-survival signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt or NF-κB pathways.[5][6][7]
Our experimental design will therefore focus not only on quantifying cytotoxicity but also on validating these mechanistic hypotheses.
Overall Experimental Workflow
A tiered screening approach is recommended to efficiently characterize the compound's anticancer profile. This workflow ensures that resources are focused on the most promising aspects of the compound's activity.
Caption: High-level workflow for anticancer compound screening.
Detailed Protocols & Methodologies
Protocol 1: Compound Handling and Stock Solution Preparation
Rationale: Proper handling and solubilization are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecules in cell-based assays due to its high solubilizing capacity and relatively low toxicity at working concentrations.
Materials:
-
3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability.
Scientist's Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. All treatment conditions, including the vehicle control, must contain the same final concentration of DMSO.
Protocol 2: Cell Line Selection and Maintenance
Rationale: The choice of cell lines is crucial for assessing the breadth and selectivity of the compound's activity. A well-chosen panel should represent diverse cancer types and genetic backgrounds. The NCI-60 panel is a widely used resource for this purpose.[8][9] For initial screening, a representative subset is often sufficient.
Recommended Cell Line Panel (Example):
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents aggressive, triple-negative breast cancer.[10] |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[11] |
| HT-29 | Colon Adenocarcinoma | A standard model for colorectal cancer.[10] |
| HEK-293 | Human Embryonic Kidney | Often used as a non-cancerous control for selectivity assessment. |
Procedure:
-
Culture cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[12]
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
Protocol 3: Primary Cytotoxicity Screening (Sulforhodamine B Assay)
Rationale: The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the staining of total cellular protein.[13] It is a robust and reproducible method for cytotoxicity screening, as its measurement is independent of cellular metabolic activity, which can be a confounding factor in assays like the MTT.[14][15]
Materials:
-
Cultured cells in logarithmic growth phase
-
Sterile 96-well flat-bottom plates
-
Compound stock solution
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10 mM TRIS base solution
-
Wash solution (1% acetic acid)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells for "Vehicle Control" (DMSO only) and "No-Cell Control" (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water and allow the plates to air dry completely.[13][16]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Post-Stain Wash: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[13] Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM TRIS base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 565 nm using a microplate reader.
Data Analysis:
-
Subtract the OD of the "No-Cell Control" from all other readings.
-
Calculate the percentage of cell growth inhibition relative to the "Vehicle Control".
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 4: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is compromised.[17]
Materials:
-
Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Cytotoxicity (IC₅₀) Data
| Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| MCF-7 | 5.2 ± 0.4 | 9.6 |
| MDA-MB-231 | 2.8 ± 0.3 | 17.9 |
| A549 | 8.1 ± 0.7 | 6.2 |
| HT-29 | 10.5 ± 1.1 | 4.8 |
| HEK-293 | > 50 | - |
| Selectivity Index (SI) = IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells. |
Interpretation: A higher SI value indicates greater selectivity for cancer cells over non-cancerous cells. In this example, the compound is most potent against the MDA-MB-231 cell line and shows good selectivity.
Table 2: Example Apoptosis Assay Data (% of Cells)
| Treatment | Healthy (AV-/PI-) | Early Apoptotic (AV+/PI-) | Late Apoptotic (AV+/PI+) |
| Vehicle Control | 94.1% | 3.2% | 2.7% |
| Compound (IC₅₀) | 55.3% | 32.5% | 12.2% |
| Compound (2x IC₅₀) | 21.7% | 48.9% | 29.4% |
Interpretation: The data shows a dose-dependent increase in the percentage of early and late apoptotic cells, confirming that the compound induces cell death via apoptosis.
Potential Mechanism of Action & Further Investigation
The induction of apoptosis by an alkylating agent often involves the activation of executioner caspases, such as Caspase-3 .[18] Caspase-3 is a critical mediator of programmed cell death, cleaving key cellular proteins and leading to the characteristic morphological changes of apoptosis.[19][20][21] A significant increase in apoptotic cells should correlate with the activation of Caspase-3.
Further investigation using Western blotting can probe specific signaling pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is NF-κB a good target for cancer therapy? Hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. Caspase 3 - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties.[1] This application note provides an in-depth guide to the prevalent methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, focusing on the versatile and widely adopted route starting from amidoximes. We will explore the mechanistic underpinnings, compare various synthetic strategies, and provide detailed, field-proven protocols for key methodologies, including classical two-step procedures, modern one-pot syntheses using various coupling agents, and advanced techniques such as microwave-assisted reactions.
Introduction: The Significance of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[2][3] Its structural rigidity and ability to participate in hydrogen bonding interactions, while being resistant to hydrolytic cleavage, make it an attractive scaffold.[1] The most common and versatile synthetic approach involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, a reaction that can be broadly classified as a [4+1] cycloaddition, where four atoms originate from the amidoxime and one from the carboxyl component. This guide focuses on providing both the theoretical basis and practical protocols for researchers to confidently synthesize these valuable compounds.
The Core Reaction Pathway: Acylation and Cyclodehydration
The formation of a 1,2,4-oxadiazole from an amidoxime is fundamentally a two-stage process:
-
O-Acylation: The nucleophilic hydroxylamine moiety of the amidoxime attacks an activated carboxylic acid (such as an acyl chloride, anhydride, or an in-situ activated species) to form an O-acylamidoxime intermediate. This intermediate can sometimes be isolated but is often generated and used in situ.[4]
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is typically the most challenging and often requires thermal energy or a specific promoter to proceed efficiently.[1][5]
Caption: General reaction mechanism for 1,2,4-oxadiazole formation.
Key Synthetic Methodologies and Protocols
The choice of synthetic method depends on substrate reactivity, desired scale, available equipment, and the need for a one-pot versus a two-step process. Below are detailed protocols for several robust and widely used methods.
Method A: Classical Two-Step Synthesis via Acyl Chlorides
This is a traditional and reliable method, particularly useful when the corresponding acyl chloride is commercially available or easily prepared. The distinct two-step nature allows for the isolation and purification of the O-acylamidoxime intermediate if desired.
Causality and Experimental Insights:
-
Acyl Chloride Reactivity: Acyl chlorides are highly reactive electrophiles, ensuring efficient acylation of the amidoxime, often at low temperatures.[6][7] However, their moisture sensitivity requires anhydrous reaction conditions.
-
Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct, preventing protonation of the amidoxime and driving the reaction forward.
-
Cyclization: The thermal cyclization step is often performed in a high-boiling solvent like toluene, xylene, or DMF. The required temperature can vary significantly based on the electronic nature of the R1 and R2 groups.
Protocol 3.1: Synthesis of 3-phenyl-5-methyl-1,2,4-oxadiazole
Step 1: O-Acylation
-
Dissolve benzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acetylbenzamidoxime. This intermediate can be used directly or purified by recrystallization.
Step 2: Cyclodehydration
-
Dissolve the crude O-acetylbenzamidoxime from the previous step in toluene (~0.1 M).
-
Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-methyl-1,2,4-oxadiazole.
Method B: One-Pot Synthesis with Carbodiimide Coupling Agents
Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are standard reagents in peptide synthesis and are highly effective for the one-pot synthesis of 1,2,4-oxadiazoles directly from carboxylic acids. This method avoids the need to prepare reactive acyl chlorides.
Causality and Experimental Insights:
-
Activation Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is susceptible to nucleophilic attack by the amidoxime. Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve efficiency and suppress side reactions by forming an active ester intermediate.
-
One-Pot Advantage: The reaction proceeds in a single vessel by first activating the acid and then adding the amidoxime, followed by thermal cyclization. This improves operational efficiency.
-
Byproduct Removal: A major advantage of EDC is that its urea byproduct is water-soluble, simplifying purification compared to DCC, which produces a urea that must be filtered off.
Caption: Workflow for one-pot 1,2,4-oxadiazole synthesis using EDC.
Protocol 3.2: One-Pot EDC-Mediated Synthesis
-
To a solution of the carboxylic acid (1.1 eq) in a suitable solvent like DMF or DMA (~0.2 M), add EDC hydrochloride (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 1 hour to ensure complete formation of the O-acylamidoxime intermediate.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-16 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and the EDC-urea byproduct.
-
Dry the organic layer, concentrate, and purify the residue by silica gel chromatography.
Method C: One-Pot Synthesis with Propylphosphonic Anhydride (T3P®)
T3P® is a remarkably efficient and mild coupling/dehydrating agent that has become popular for the synthesis of various heterocycles, including 1,2,4-oxadiazoles.[3][8] It offers a broad substrate scope and often results in cleaner reactions with high yields.
Causality and Experimental Insights:
-
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride, which is a potent acylating agent. T3P® also acts as a powerful dehydrating agent, promoting the final cyclization step under relatively mild conditions.
-
Clean Byproducts: The byproducts of T3P® are water-soluble polyphosphonic acids, which are easily removed during aqueous workup.[9]
-
Solvent Choice: Ethyl acetate is a common and environmentally preferable solvent for T3P®-mediated reactions. A base like pyridine or N,N-diisopropylethylamine (DIPEA) is typically added.
Protocol 3.3: T3P®-Mediated Synthesis
-
Charge a reaction flask with the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and pyridine (3.0 eq) in ethyl acetate (~0.2 M).
-
Add a 50 wt% solution of T3P® in ethyl acetate (1.5 eq) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60-80 °C for 2-6 hours. Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Method D: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of chemical reactions, often reducing reaction times from hours to minutes.[6] This is particularly effective for the thermally-driven cyclodehydration step in 1,2,4-oxadiazole synthesis.
Causality and Experimental Insights:
-
Efficient Energy Transfer: Microwaves directly heat the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.
-
Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, simplifying the procedure and reducing waste.
-
Reaction Optimization: Microwave synthesis allows for rapid optimization of reaction conditions (temperature, time) due to the short reaction cycles.[6]
Protocol 3.4: Microwave-Assisted One-Pot Synthesis
-
In a microwave reaction vial, combine the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and a coupling agent (e.g., EDC, 1.5 eq) in a high-boiling polar solvent like DMF or NMP (1-2 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 140-160 °C) for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Perform a standard aqueous workup as described in Protocol 3.2.
-
Purify the product by preparative HPLC or silica gel chromatography.
Comparative Summary of Methods
| Method | Coupling/Activating Agent | Temperature | Typical Time | Key Advantages | Key Disadvantages |
| A: Classical | Acyl Chloride | 0 °C to Reflux | 8-18 h | Reliable, well-established, intermediate can be isolated. | Two steps, requires anhydrous conditions, limited acyl chloride availability.[6] |
| B: Carbodiimide | EDC, DCC | RT to 120 °C | 5-18 h | One-pot, wide acid scope, water-soluble byproduct (EDC). | High temperatures often needed, DCC byproduct requires filtration. |
| C: T3P® | T3P® | 60-80 °C | 2-6 h | Fast, high yields, clean reaction, water-soluble byproducts.[3][8] | Reagent cost can be higher than traditional coupling agents. |
| D: Microwave | Various | 140-160 °C | 10-30 min | Extremely fast, enables difficult cyclizations, rapid optimization.[6] | Requires specialized equipment, potential for pressure buildup. |
| E: Room Temp | TBAF (cyclization promoter) | Room Temp | 1-16 h | Very mild conditions, suitable for heat-sensitive substrates.[1] | Often requires isolation of the O-acylamidoxime intermediate.[1] |
Troubleshooting and Key Considerations
-
Incomplete Cyclization: If the O-acylamidoxime intermediate persists, increase the reaction temperature or time. For difficult cyclizations, switching to a more powerful dehydrating agent like T3P® or employing microwave heating can be effective.
-
Low Yields: Ensure the amidoxime starting material is pure. Amidoximes can be unstable and should be used fresh or stored appropriately. Pre-activation of the carboxylic acid before adding the amidoxime is crucial for one-pot methods.
-
Substrate Scope: Electron-deficient amidoximes or sterically hindered carboxylic acids may require more forcing conditions or specialized reagents to react efficiently.[6]
-
Purification: The polarity of 3,5-disubstituted-1,2,4-oxadiazoles can vary widely. Careful selection of the chromatographic eluent system is necessary for effective purification.
Conclusion
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes is a robust and highly adaptable process central to modern drug discovery. By understanding the underlying mechanism and the distinct advantages of various methodologies—from classical two-step approaches to rapid, one-pot microwave protocols—researchers can select the optimal conditions for their specific synthetic targets. The protocols and insights provided in this guide serve as a comprehensive resource for the efficient and successful synthesis of this privileged heterocyclic scaffold.
References
- Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Wang, Y., Sauer, D. R., & Djuric, S. W. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(24), 5553–5556.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-545.
- Prakash, O., Kumar, R., & Kumar, S. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Heterocyclic Chemistry. Taylor & Francis.
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3338. MDPI.
- Plech, T., Wujec, M., & Paneth, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 289. PubMed Central.
- Gribanov, I., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7552.
- Rostamizadeh, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. Indian Academy of Sciences.
- Sam, J. W., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(6), 1836-1841.
- Chen, J., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(28), 7667-7670. RSC Publishing.
- Augustine, J. K., et al. (2009). ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ChemInform, 41(2).
- Li, T., et al. (2020). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 22(16), 6430-6434.
- Al-Ostath, A., et al. (2020). Bisindole-oxadiazole hybrids, T3P®-mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential. Bioorganic Chemistry, 100, 103923. PubMed.
- Kaboudin, B., & Saadati, F. (2007). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Journal of Heterocyclic Chemistry, 44(1), 1151-1153. Sci-Hub.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bisindole-oxadiazole hybrids, T3P® -mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 1,2,4-oxadiazole synthesis
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. As bioisosteres of amides and esters, 1,2,4-oxadiazoles are crucial scaffolds in medicinal chemistry, offering enhanced metabolic stability.[1][2] However, their synthesis can present unique challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve issues in your experimental workflow, leading to improved reaction yields and product purity.
General Reaction Overview: The Amidoxime Route
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride).[2][3][4] This reaction typically proceeds in two key stages:
-
O-Acylation: The amidoxime reacts with the acylating agent to form an O-acylamidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-oxadiazole ring.
The efficiency of each stage is highly dependent on the choice of reagents, catalysts, and reaction conditions.
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common side reactions in amidoxime to oxadiazole cyclization
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles from amidoximes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic transformation. Here, we address common challenges and side reactions, providing in-depth, field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
The cyclization of an O-acyl amidoxime intermediate is often the most challenging step in forming the 1,2,4-oxadiazole ring.[1] This section provides a question-and-answer formatted guide to troubleshoot common issues you may encounter.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction is showing a low yield of the target oxadiazole, with the starting amidoxime being the major component recovered. What is happening?
Answer: This is a frequent issue that typically points to one of two primary causes: incomplete formation of the O-acyl amidoxime intermediate or failure of this intermediate to cyclize, leading to its hydrolysis.
Probable Cause 1: Inefficient Acylation of the Amidoxime.
The first step of the reaction is the acylation of the amidoxime. If this step is inefficient, there will be no intermediate to proceed to the cyclization.
Recommended Solutions:
-
Choice of Acylating Agent: Carboxylic acids activated in situ with coupling agents like DCC, EDC, or CDI are commonly used. For less reactive acids, conversion to a more reactive acyl chloride or anhydride may be necessary.[2]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated acid and the O-acyl intermediate. The choice of a suitable base is also critical. For acyl chlorides, a non-nucleophilic base like potassium carbonate can be effective.[1]
Probable Cause 2: Failure of the O-Acyl Amidoxime to Cyclize.
The O-acyl amidoxime intermediate has formed but is not converting to the final product. This can be due to insufficient energy to overcome the activation barrier for cyclization or hydrolysis of the intermediate.[1]
Recommended Solutions:
-
Thermal Cyclization: For thermally promoted cyclizations, ensure adequate heating. Refluxing in a high-boiling point aprotic solvent such as toluene or xylene may be required.[1] However, be aware that prolonged heating can lead to other side reactions.[1]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1][2] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, often at room temperature.[1][3]
-
Microwave Irradiation: Microwave-assisted synthesis can often drive the cyclodehydration to completion in a much shorter time, minimizing byproduct formation.[1]
Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
Question: My LC-MS analysis shows a significant peak corresponding to the mass of my amidoxime plus the acyl group, but not the cyclized oxadiazole. What does this indicate?
Answer: This indicates the successful formation of the O-acyl amidoxime intermediate, but its subsequent failure to cyclize and subsequent hydrolysis during workup or analysis.
Probable Cause: Cleavage of the O-Acyl Amidoxime.
This is a common side reaction, particularly under aqueous or protic conditions, or with prolonged heating.[1]
Recommended Solutions:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis.
-
Minimize Reaction Time and Temperature: Optimize the reaction to minimize the time the O-acyl intermediate is exposed to heat.[1]
-
Alternative Cyclization Methods: Consider room temperature cyclization methods using superbases like NaOH/DMSO, which can be highly efficient and avoid thermal degradation.[3]
Issue 3: Formation of Isomeric or Other Heterocyclic Byproducts
Question: My NMR and MS data suggest the formation of an oxadiazole isomer or a completely different heterocyclic system. What could be the cause?
Answer: The formation of isomers or other heterocycles is often a result of molecular rearrangements, which are influenced by the reaction conditions and the substrate structure.
Probable Cause 1: Boulton-Katritzky Rearrangement (BKR).
3,5-substituted 1,2,4-oxadiazoles can undergo a thermal rearrangement to form other heterocycles.[1] This is more likely to occur with certain side chains and can be facilitated by acid or moisture.[1]
Recommended Solutions:
-
Control of Temperature: Avoid excessive heating during the cyclization and purification steps.
-
Neutral or Basic Conditions: Ensure anhydrous and non-acidic conditions, especially during workup.[1]
Probable Cause 2: Formation of 1,3,4-Oxadiazole.
Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.[1]
Recommended Solution:
-
Avoid Light: If you are not intentionally performing a photochemical reaction, protect your reaction mixture from light, especially if unexpected isomers are observed.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in an amidoxime to oxadiazole cyclization?
A1: The most critical parameters are:
-
Anhydrous Conditions: Water can lead to the hydrolysis of key intermediates.[1]
-
Choice of Base: For base-mediated cyclizations, a strong, non-nucleophilic base is crucial to promote cyclization without causing unwanted side reactions.[1]
-
Temperature: While thermal energy is often required, excessive heat can lead to rearrangements and decomposition.[1][3]
-
Purity of Starting Materials: Ensure your amidoxime and acylating agent are pure, as impurities can interfere with the reaction.
Q2: Are there any functional groups that are incompatible with this reaction?
A2: Yes. Unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction by competing in the acylation step.[1] It is advisable to protect these functional groups before performing the cyclization.
Q3: What are the best solvents for this reaction?
A3: Aprotic solvents are generally preferred. For base-catalyzed cyclizations, solvents like DMF, THF, DCM, and MeCN often give good results.[1] For thermal cyclizations, high-boiling aprotic solvents like toluene or xylene are suitable.[1] Protic solvents such as water or methanol are generally unsuitable.[1]
Q4: I am working with a heat-sensitive substrate. What are my options?
A4: For thermosensitive substrates, high-temperature cyclization should be avoided.[3] Fortunately, several room-temperature methods have been developed. These include:
-
Base-mediated cyclization: Using strong bases like TBAF in THF.[1][2]
-
Superbase systems: One-pot synthesis using NaOH or KOH in DMSO has proven to be highly efficient at room temperature.[3][4]
-
Oxidative cyclization: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-bromosuccinimide (NBS) can mediate the cyclization under mild conditions.[3][5]
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Cyclization using TBAF
-
Acylation: To a solution of the amidoxime (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM), add the acylating agent (1.0-1.2 eq) and a suitable base (e.g., pyridine, triethylamine, if starting from an acyl chloride). Stir at room temperature until the formation of the O-acyl amidoxime is complete (monitor by TLC or LC-MS).
-
Cyclization: To the solution containing the O-acyl amidoxime, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress of the cyclization by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis using NaOH/DMSO at Room Temperature
-
To a solution of the amidoxime (1.0 eq) in DMSO, add the carboxylic acid or ester (1.0-1.2 eq).
-
Add powdered NaOH (2.0-3.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrates.[3]
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization.
Data Presentation
| Parameter | Thermal Cyclization | Base-Mediated (TBAF) | Superbase (NaOH/DMSO) | Microwave-Assisted |
| Temperature | High (e.g., >100 °C) | Room Temperature | Room Temperature | High (controlled) |
| Reaction Time | Hours to days | Hours | Hours to overnight | Minutes |
| Common Side Reactions | Boulton-Katritzky Rearrangement | Generally cleaner | Can be substrate-dependent | Minimized due to short time |
| Substrate Scope | Broad, but not for heat-sensitive molecules | Good for many substrates | Excellent for many substrates | Broad |
Visualizations
General Reaction Pathway
Caption: General reaction scheme for 1,2,4-oxadiazole synthesis.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low oxadiazole yield.
References
-
National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2025). Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-546. Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Alkylation Reactions with Bromomethylphenyl Reagents
Welcome to the technical support center for optimizing alkylation reactions involving bromomethylphenyl reagents. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their alkylation reactions. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, providing you with the knowledge to troubleshoot and optimize your specific applications.
Introduction: The Versatility and Challenges of Bromomethylphenyl Reagents
Bromomethylphenyl reagents are highly valuable alkylating agents in organic synthesis due to the benzylic nature of the carbon-bromine bond. The stability of the incipient benzylic carbocation or the accessibility of the benzylic carbon for nucleophilic attack makes these reagents particularly reactive.[1][2] However, this reactivity can also lead to a variety of challenges, including over-alkylation, lack of selectivity, and competing side reactions. This guide will provide a systematic approach to overcoming these common hurdles.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: Low or No Product Formation
A lack of product is a common starting point for troubleshooting. The root cause can range from reagent quality to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Reagent Quality:
-
Explanation: Bromomethylphenyl reagents can degrade over time, especially if exposed to moisture or light, leading to the formation of inactive byproducts.
-
Solution: Always use freshly sourced or properly stored reagents. If in doubt, verify the purity of your reagent by NMR or other analytical techniques.
-
-
Inappropriate Solvent Choice:
-
Explanation: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. For reactions involving polar intermediates or transition states, a polar aprotic solvent is often preferred.
-
Solution: For nucleophilic substitution reactions (N- or O-alkylation), consider switching to a more polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to better solvate the nucleophile and stabilize the transition state.[3] For Friedel-Crafts type reactions, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.
-
-
Insufficient Base Strength or Solubility:
-
Explanation: For N- and O-alkylation, a base is required to deprotonate the nucleophile. If the base is not strong enough to deprotonate the substrate or is insoluble in the reaction medium, the reaction will not proceed.
-
Solution:
-
For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[3]
-
For bases with low solubility like potassium carbonate (K₂CO₃), using a solvent in which it has some solubility (like DMF or acetone) or employing a phase-transfer catalyst can be effective.[4][5]
-
-
-
Steric Hindrance:
-
Explanation: Bulky substituents on either the nucleophile or the bromomethylphenyl reagent can sterically hinder the approach of the reactants, slowing down or preventing the reaction.[6][7][8]
-
Solution:
-
Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.
-
Consider a less sterically hindered analogue of your substrate or reagent if possible.
-
-
Issue 2: Formation of Multiple Products (Over-alkylation or Polyalkylation)
This is a particularly common issue in Friedel-Crafts alkylations and reactions with polyfunctional nucleophiles.
Possible Causes & Solutions:
-
Product is More Reactive than Starting Material:
-
Explanation: In Friedel-Crafts alkylation, the initial alkylation product is an alkylated aromatic ring, which is more electron-rich and thus more activated towards further electrophilic substitution than the starting material.[9] This leads to the formation of di- and poly-alkylated products.
-
Solution:
-
Use a large excess of the aromatic substrate relative to the bromomethylphenyl reagent. This statistical approach increases the probability of the electrophile reacting with the starting material rather than the product.[10]
-
Control the reaction temperature; lower temperatures can sometimes favor mono-alkylation.
-
Consider Friedel-Crafts acylation followed by reduction as an alternative route to the desired mono-alkylated product, as the acylated product is deactivated towards further substitution.[11]
-
-
-
Multiple Reactive Sites on the Nucleophile:
-
Explanation: Substrates with multiple nucleophilic sites (e.g., primary amines, diols) can undergo multiple alkylations.[12]
-
Solution:
-
Use a large excess of the nucleophile to favor mono-alkylation.
-
Employ protecting group strategies to temporarily block all but the desired reactive site.
-
Carefully control the stoichiometry of the alkylating agent, adding it slowly to the reaction mixture.
-
-
Issue 3: Poor Selectivity (e.g., N- vs. O-Alkylation)
When a substrate contains both nitrogen and oxygen nucleophiles, achieving selective alkylation can be challenging.
Possible Causes & Solutions:
-
Hard and Soft Acid-Base (HSAB) Principle:
-
Explanation: The benzylic carbon of a bromomethylphenyl reagent is a relatively soft electrophile. According to the HSAB principle, it will preferentially react with softer nucleophiles. Nitrogen is generally a softer nucleophile than oxygen.
-
Solution: To favor N-alkylation, use conditions that enhance the nucleophilicity of the nitrogen atom. This can often be achieved with a suitable choice of base and solvent.
-
-
Solvent and Base Effects:
-
Explanation: The choice of solvent and base can significantly influence the selectivity. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of both N and O anions. The choice of base can also influence which nucleophile is deprotonated to a greater extent.
-
Solution:
-
Screen different base and solvent combinations. For example, using a weaker base like K₂CO₃ in a less polar solvent might favor N-alkylation.
-
Phase-transfer catalysis can sometimes be used to achieve selective alkylation by bringing one nucleophile more effectively into the organic phase.[13]
-
-
Issue 4: Competing Elimination Reaction (Dehydrobromination)
The formation of a styrene derivative as a byproduct indicates that an elimination reaction is occurring.
Possible Causes & Solutions:
-
Strong or Bulky Base:
-
Explanation: Strong or sterically hindered bases can promote E2 elimination by abstracting a proton from the carbon adjacent to the benzylic carbon.[14]
-
Solution:
-
Use a weaker, non-nucleophilic base like potassium carbonate or cesium carbonate.
-
Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome.
-
-
-
High Reaction Temperatures:
-
Explanation: Elimination reactions are often favored at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for N-alkylation with a bromomethylphenyl reagent?
A1: Acetonitrile (MeCN) and dimethylformamide (DMF) are excellent starting points. MeCN is less polar than DMF and is often easier to remove during workup. DMF is a better solvent for many inorganic bases like K₂CO₃ and can accelerate reactions involving polar intermediates.[3] However, be aware that DMF can decompose at high temperatures, especially in the presence of a strong base.
Q2: Should I be concerned about carbocation rearrangements with bromomethylphenyl reagents?
A2: Generally, carbocation rearrangements are less of a concern with benzylic systems compared to other primary alkyl halides.[11] The benzylic carbocation is resonance-stabilized by the phenyl ring, making it relatively stable and less prone to rearrangement. However, if the phenyl ring has strongly electron-withdrawing substituents, the stability of the carbocation is reduced, and rearrangements could become a possibility in some cases.
Q3: How can I increase the reactivity of my bromomethylphenyl reagent?
A3: If your reaction is sluggish, you can add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). In an SN2 reaction, the iodide ion will displace the bromide to form the more reactive iodomethylphenyl intermediate in situ (Finkelstein reaction). Iodide is a better leaving group than bromide, which can significantly accelerate the rate of nucleophilic substitution.[4]
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A4: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used in heterogeneous reaction mixtures (e.g., a solid base in an organic solvent, or a reaction between an aqueous and an organic phase). The PTC transports the nucleophile from the solid or aqueous phase into the organic phase where it can react with the bromomethylphenyl reagent. This can dramatically increase the reaction rate and allow for the use of milder reaction conditions.[5][13] Consider using a PTC when you have a solid-liquid or liquid-liquid biphasic system.
Q5: My reaction is not going to completion. What are some strategies to drive it forward?
A5:
-
Increase the temperature: This will increase the reaction rate, but be mindful of potential side reactions like elimination.
-
Use a more concentrated reaction mixture: For bimolecular reactions, increasing the concentration of reactants will increase the rate.[4]
-
Use a microwave reactor: Microwave heating can significantly shorten reaction times and often improve yields.[5][15]
-
Add a catalyst: As mentioned, catalytic KI or a phase-transfer catalyst can be beneficial.
-
Change the base or solvent: As detailed in the troubleshooting guide, these are critical parameters to optimize.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for N- and O-Alkylation
| Nucleophile Type | Recommended Base | Recommended Solvent | Temperature Range (°C) | Additives to Consider |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DBU | Acetonitrile, DMF | 25 - 80 | Catalytic KI |
| Phenol | K₂CO₃, NaH | Acetone, DMF, Acetonitrile | 25 - 60 | Phase-Transfer Catalyst (e.g., TBAB) |
| Carboxylic Acid | K₂CO₃, Et₃N | DMF, THF | 0 - 50 | - |
| Imidazole | K₂CO₃, NaH | Acetonitrile, THF | 25 - 60 | - |
Protocol 1: General Procedure for N-Alkylation of an Amine
-
To a solution of the amine (1.0 eq) in anhydrous acetonitrile (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).
-
Add the bromomethylphenyl reagent (1.05-1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol using Phase-Transfer Catalysis
-
To a mixture of the phenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in a suitable organic solvent (e.g., toluene, DCM), add the bromomethylphenyl reagent (1.1 eq).
-
Stir the reaction vigorously at the desired temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture, add water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways
Diagram 1: General Nucleophilic Substitution Pathway
Caption: Generalized workflow for nucleophilic substitution alkylation.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield alkylation reactions.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]
-
Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Retrieved from [Link]
-
MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Purification for Halogenated Heterocyclic Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) purification of halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. The inherent properties of halogenated heterocycles—arising from the interplay of the halogen's electronegativity, the potential for halogen bonding, and the basicity of the heterocyclic core—demand a nuanced approach to method development and troubleshooting.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move from foundational principles to advanced troubleshooting, explaining the causality behind our recommendations to empower you to make informed decisions in your own laboratory.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles that govern the separation of halogenated heterocyclic compounds and answers common questions that form the basis of effective method development.
Q1: What makes halogenated heterocyclic compounds challenging to purify via HPLC?
Halogenated heterocyclic compounds present a multi-faceted challenge due to a combination of factors:
-
Mixed Polarity: They possess both hydrophobic regions (the aromatic or aliphatic core) and potentially polar or ionizable functional groups (the heteroatoms, like nitrogen). This dual nature can lead to complex retention behavior.
-
Secondary Interactions: Nitrogen-containing heterocycles are often basic and can interact strongly with residual acidic silanols on the surface of standard silica-based stationary phases. This leads to significant peak tailing, a common problem that can obscure impurities and compromise quantification.[1]
-
Unique Electronic Properties: The presence of halogens (F, Cl, Br, I) modifies the electron density of the aromatic ring. This can be leveraged for alternative separation selectivity on specific stationary phases that facilitate pi-pi interactions.[2]
-
Halogen Bonding: The halogen atom can act as a Lewis acid (a "σ-hole"), forming a non-covalent interaction with Lewis bases.[3] This "halogen bond" is a directional interaction that can be exploited with certain stationary phases to achieve unique selectivity that is not possible with purely hydrophobic interactions.[4][5]
Q2: What is "halogen bonding" and how does it affect my HPLC separation?
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (an electron donor).[3] In the context of HPLC, this means your halogenated analyte can form a bond with electron-rich sites on the stationary phase or even with mobile phase components. This interaction is highly directional and complementary, offering a powerful tool for enhancing selectivity and retention.[4] For example, stationary phases with electron-rich aromatic rings or specific Lewis basic sites can be used to preferentially retain halogenated compounds.
Q3: How do I choose a starting stationary phase (column) for my compound?
The choice of stationary phase is the most critical factor for selectivity. While a standard C18 column is a universal starting point, the unique nature of halogenated heterocycles often calls for alternative chemistries.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Rationale & Causality |
| C18 (Octadecylsilane) | Hydrophobic | General purpose starting point | Separates based on hydrophobicity. A good initial screening column for most compounds.[5] |
| Phenyl-Hexyl | π-π interactions, Hydrophobic | Aromatic halogenated compounds | The phenyl groups on the stationary phase interact with the electron cloud of the analyte's aromatic ring, providing alternative selectivity to C18.[2] |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Halogen Bonding | Isomers, compounds with F, Cl, Br | The highly fluorinated ring is electron-poor and can interact strongly with halogenated analytes through multiple mechanisms, often providing exceptional selectivity for positional isomers.[2] |
| Amino | Normal Phase, Weak Anion Exchange | Nitrogen-containing heterocycles | Can be used in normal or reversed-phase modes. It is particularly useful for separating basic compounds like nitrogen heterocycles that may exhibit poor peak shape on silica.[6] |
Q4: How important is mobile phase pH for these compounds?
Mobile phase pH is critically important, especially for nitrogen-containing heterocycles.[7] The pH dictates the ionization state of your analyte.
-
For Basic Compounds (e.g., Pyridines, Imidazoles): Working at a low pH (e.g., pH 2.5-3.5) ensures the analyte is fully protonated (charged). This typically results in better peak shape on reversed-phase columns because it minimizes secondary interactions with silanols.[1]
-
For Acidic Compounds: Working at a higher pH will deprotonate the analyte, making it charged. The general rule is to adjust the mobile phase pH to be at least 2 units away from the compound's pKa to ensure a single ionic state and avoid peak splitting or broadening.
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and solve common problems encountered during the purification process.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: All the peaks in my chromatogram are tailing or fronting. What's the cause?
When all peaks are affected uniformly, the issue is likely extracolumn or related to the column hardware itself, not the chemistry of a specific analyte.[8]
-
Possible Cause 1: Column Void/Bed Collapse. This can happen from pressure shocks or operating at a pH that dissolves the silica support.
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions to ensure this is permissible).[8] If this doesn't work, the column is likely damaged and must be replaced.
-
-
Possible Cause 2: Blocked Inlet Frit. Particulate matter from the sample or mobile phase can clog the frit at the head of the column, distorting the flow path.[8]
-
Solution: Reverse-flush the column. If the pressure returns to normal and peak shape improves, the frit was the issue. Always filter your samples and mobile phases (0.22 or 0.45 µm filters) to prevent this.[9]
-
Q: Only my halogenated heterocyclic compound peak is tailing, especially at low concentrations. Why?
This is a classic sign of secondary interactions, a chemical problem specific to your analyte.
-
Possible Cause: Silanol Interactions. Your basic heterocyclic compound is interacting with acidic residual silanol groups on the silica stationary phase.[1]
-
Solution 1 (Modify Mobile Phase): Lower the pH by adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their ability to interact with your basic analyte.[1]
-
Solution 2 (Change Column): Switch to a modern, high-purity silica column that is thoroughly end-capped. These columns have fewer accessible silanol groups.
-
Solution 3 (Use an Additive): Adding a competing base like triethylamine (TEA) to the mobile phase can sometimes help by saturating the active silanol sites. However, this is less common in modern practice and can interfere with UV detection.[2]
-
Caption: A systematic workflow for improving peak resolution.
Section 3: Advanced Topics & Special Considerations
Q: I need to analyze my fractions by mass spectrometry (MS). What do I need to consider?
For LC-MS compatibility, the mobile phase must be volatile.
-
Use Volatile Buffers: Avoid non-volatile salts like phosphate. Use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate. [10]* Avoid TFA if Possible: Trifluoroacetic acid is an excellent ion-pairing agent that improves peak shape, but it is a notorious cause of ion suppression in the MS source, which will drastically reduce your signal. Use formic acid (0.1%) as a first choice. [2]* Leverage Isotopic Patterns: Chlorine and bromine have distinct isotopic patterns (³⁵Cl/³⁷Cl ≈ 3:1, ⁷⁹Br/⁸¹Br ≈ 1:1). This signature is a powerful tool for quickly identifying your halogenated compound in a complex chromatogram by looking at the mass spectrum. [11][12] Q: My compound is chiral. What's the best approach for separating the enantiomers?
Chiral separation is a specialized area where method development is often empirical. [13]* Column Choice: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are the most widely used and are a good starting point. [14]* Mobile Phase: Normal-phase chromatography (e.g., using hexane/ethanol) is very common for chiral separations on polysaccharide columns. [15]* Screening: The most effective approach is to screen a small set of diverse chiral columns under standard normal-phase and reversed-phase conditions to find an initial hit.
Section 4: Experimental Protocols
Protocol 1: Generic Scouting Gradient for a Novel Halogenated Heterocycle
This protocol is designed as a starting point to understand the retention behavior of a new compound.
-
Column: Select a C18 column (e.g., 4.6 x 100 mm, 2.7 µm) as the primary screening column and a PFP column of similar dimensions as a secondary, alternative selectivity option.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 220 nm, 254 nm, and the compound's λmax if known).
-
Injection Volume: 5 µL of a ~0.5 mg/mL solution of the sample.
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 10 minutes. [16] * Hold at 95% B for 2 minutes.
-
Return to 5% B over 0.5 minutes.
-
Equilibrate at 5% B for 2.5 minutes.
-
-
Analysis: Evaluate the resulting chromatogram for peak shape, retention time, and the presence of impurities. This initial run provides the critical information needed to develop a focused, optimized purification method.
References
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Le Mevel, J. B., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
LCGC International. (2025). Pittcon 2025: Chris Palmer Discusses Halogen Bonding in HPLC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Sakai, N., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
University of Montana. (n.d.). HPLC Column Packing Efficiency: For Halogen Bonding Separation Techniques. [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
Vrije Universiteit Brussel. (n.d.). Halogen bond in separation science: A critical analysis across experimental and theoretical results. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
ACS Publications. (2019). Catalysis of Organic Reactions through Halogen Bonding. [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. bujnochem.com [bujnochem.com]
- 15. hplc.eu [hplc.eu]
- 16. agilent.com [agilent.com]
Technical Support Center: Navigating the One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the comprehensive technical support guide for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthetic route. Here, we dissect common challenges, offering field-proven insights and troubleshooting strategies to enhance your experimental success.
Introduction to the Synthesis and its Challenges
The one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a highly attractive method in medicinal chemistry due to its efficiency and atom economy. This approach typically involves the reaction of an amidoxime with a carboxylic acid or its derivative, proceeding through an O-acyl amidoxime intermediate that cyclizes to form the desired heterocyclic core.[1] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, complex product mixtures, and purification difficulties. Understanding the underlying chemical principles is paramount to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[2] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[2][3]
Q2: I am using a 1,3-dipolar cycloaddition approach and observing a significant side product with the mass of a nitrile oxide dimer. How can this be mitigated?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a well-known competing reaction.[2] To favor the desired cycloaddition with your nitrile, it is advisable to use the nitrile as the solvent or in a large excess. This concentration effect increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[2]
Q3: My purified 1,2,4-oxadiazole appears to be unstable and decomposes or rearranges over time. What is happening and how can I prevent it?
A3: Your product may be undergoing a Boulton-Katritzky rearrangement, a common thermal or acid/base-catalyzed isomerization of 1,2,4-oxadiazoles.[3] This is particularly prevalent in derivatives with certain substitution patterns. To minimize this, ensure your workup and purification conditions are neutral and anhydrous. Store the final compound in a cool, dry, and dark environment.
Q4: Can microwave irradiation be beneficial for this synthesis?
A4: Absolutely. Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the cyclodehydration step.[4][5] The focused heating often provides the necessary energy for efficient cyclization while minimizing the formation of thermal degradation byproducts.
Troubleshooting Guide: A Problem-Solution Approach
This guide addresses specific experimental issues, their probable causes, and actionable solutions to get your synthesis back on track.
Problem 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting materials (amidoxime and carboxylic acid/derivative).
-
A significant amount of the O-acyl amidoxime intermediate is observed.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
In-depth Explanation:
-
Incomplete Acylation: The formation of the O-acyl amidoxime is the first crucial step. If the carboxylic acid is not sufficiently activated, this step will be inefficient. Consider using robust activating agents like HATU or T3P.[2][6] Ensure strictly anhydrous conditions as water can consume the activating agent and hydrolyze the activated ester.
-
Inefficient Cyclodehydration: As previously mentioned, this is a common hurdle. The stability of the O-acyl amidoxime intermediate can be a double-edged sword; it can be isolated, but its reluctance to cyclize can lead to low yields.[7] Thermal conditions (refluxing in high-boiling solvents like toluene or xylene) or the use of strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in dry THF are often effective.[7] Superbase systems such as NaOH or KOH in DMSO can also promote cyclization at room temperature.[7]
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the desired product.
-
NMR of the crude product shows a complex mixture of signals.
Common Byproducts and Mitigation Strategies:
| Byproduct | Identification | Cause | Prevention and Mitigation |
| Hydrolyzed O-acyl amidoxime | Mass corresponding to the amidoxime starting material. | Presence of water during the reaction or workup.[3] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Furoxan (Nitrile Oxide Dimer) | Mass corresponding to a dimer of the nitrile oxide precursor. | Self-condensation of the nitrile oxide intermediate in 1,3-dipolar cycloaddition reactions.[2] | Use the nitrile component in large excess or as the solvent to favor the intermolecular reaction.[2] |
| Boulton-Katritzky Rearrangement Products | Isomeric products with the same mass as the desired 1,2,4-oxadiazole. | Thermally or catalytically induced rearrangement of the 1,2,4-oxadiazole ring.[3] | Avoid excessive heat and acidic or basic conditions during workup and purification. Store the product in a cool, dark, and dry place. |
| 1,3,4-Oxadiazole Isomers | Isomeric products with the same mass. | Can arise from certain photochemical rearrangements of 3-amino-1,2,4-oxadiazoles. | If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
Problem 3: Purification Challenges
Symptoms:
-
Difficulty in separating the desired product from starting materials or byproducts by column chromatography.
-
Product streaking or decomposition on silica gel.
Purification Workflow and Best Practices:
Caption: General purification workflow for 1,2,4-oxadiazoles.
Detailed Purification Strategies:
-
Column Chromatography: A common starting point for purification.
-
Solvent Systems: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary.
-
Silica Gel Stability: While generally stable, some sensitive 1,2,4-oxadiazoles can undergo rearrangement on acidic silica gel.[8] If decomposition is suspected, consider using deactivated (neutral) silica gel or alumina.
-
-
Recrystallization: An excellent method for obtaining highly pure crystalline material, especially if the crude product is relatively clean.
-
Common Solvents: Ethanol, isopropanol, ethyl acetate/hexane, or chloroform/hexane mixtures are often successful.[8]
-
Problem 4: Ambiguous Product Characterization
Symptoms:
-
NMR or mass spectrometry data is inconsistent with the expected structure.
-
Difficulty in distinguishing between the desired 1,2,4-oxadiazole and its isomers.
Spectroscopic Hallmarks for Structural Confirmation:
| Technique | Characteristic Features of 3,5-Disubstituted 1,2,4-Oxadiazoles |
| ¹³C NMR | The two carbons of the oxadiazole ring typically resonate in the range of 165-185 ppm . The C5 carbon is generally more downfield than the C3 carbon.[1][7] |
| ¹H NMR | Protons on substituents will show characteristic shifts depending on their electronic environment. Aromatic protons ortho to the oxadiazole ring are often deshielded. |
| Mass Spectrometry (EI) | A common fragmentation pattern involves the cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and nitrile oxide radical cations.[9] |
Distinguishing Isomers:
-
1,2,4- vs. 1,3,4-Oxadiazoles: While having the same mass, their fragmentation patterns in mass spectrometry can differ. Additionally, their ¹³C NMR chemical shifts for the ring carbons will be distinct.
-
Positional Isomers: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 2D NMR techniques like HMBC and NOESY can be invaluable in establishing the connectivity and spatial relationships of the substituents, thus confirming the correct positional isomer.
Experimental Protocol: A Validated One-Pot Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Microwave-Assisted One-Pot Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole:
-
To a 10 mL microwave vial, add benzamidoxime (1.0 mmol), acetic anhydride (1.2 mmol), and pyridine (2.0 mmol) in 3 mL of anhydrous DMF.
-
Seal the vial and heat in a microwave reactor at 120 °C for 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-phenyl-5-methyl-1,2,4-oxadiazole.
References
-
Pace, A., & Buscemi, S. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(3), 377–399. [Link]
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 527–535.
-
Postnikov, P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Clark, A. D., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2841–2846. [Link]
- Adib, M., et al. (2006). A one-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation and solvent-free conditions gives 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. Synlett, 2006(11), 1765–1767.
-
Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]
- Cotter, R. J. (1980). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Organic Mass Spectrometry, 15(11), 569-572.
- Agirbas, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(S1), S107-S110.
- Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.
- Eloy, F. (2006). 5.04 1,2,4-Oxadiazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 127-183). Elsevier.
-
de Souza, M. V. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Tropical Medicine and Infectious Disease, 7(12), 403. [Link]
-
Zappia, G., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. International Journal of Molecular Sciences, 24(6), 5991. [Link]
-
Baxendale, I. R., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Combinatorial Science, 11(3), 189–220. [Link]
Sources
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromomethyl vs. Chloromethyl Phenyl Oxadiazoles in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Halomethyl Phenyl Oxadiazoles in Synthesis
Halomethyl-substituted phenyl oxadiazoles are pivotal building blocks in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a common pharmacophore and a bioisostere for amide and ester groups, lending favorable metabolic stability and pharmacokinetic properties to drug candidates.[1][2] The halomethyl group, acting as a versatile electrophilic handle, allows for the straightforward introduction of this valuable moiety onto nucleophilic scaffolds. This guide provides an in-depth comparison of the reactivity of two common variants, bromomethyl and chloromethyl phenyl oxadiazoles, in nucleophilic substitution reactions, offering field-proven insights to guide experimental design and reagent selection.
Mechanistic Framework: Nucleophilic Substitution at a Benzylic Position
The reaction at the core of this comparison is nucleophilic substitution, where a nucleophile (Nu⁻) replaces the halide (X⁻) on the methylene bridge. The carbon atom being attacked is a primary (1°) benzylic carbon. Such substrates readily undergo nucleophilic substitution. The reaction can, in principle, proceed through two distinct mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For primary halides like the ones , the SN2 pathway is typically dominant.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. While less common for primary halides, the benzylic position can stabilize a positive charge through resonance with the adjacent phenyl ring, making the SN1 pathway possible under specific conditions (e.g., with polar protic solvents and non-basic, weak nucleophiles).[4]
For the purpose of this guide, we will primarily focus on the more common SN2 pathway, as it most clearly illustrates the inherent reactivity differences between the bromo- and chloro- analogs.
The Decisive Factor: Leaving Group Ability
The single most important factor determining the relative reactivity of bromomethyl vs. chloromethyl phenyl oxadiazoles is the nature of the halogen, which functions as the leaving group. An effective leaving group is one that can stabilize the negative charge it acquires upon departing. The governing principle is that weaker bases are better leaving groups .[5]
To compare the basicity of bromide (Br⁻) and chloride (Cl⁻), we can examine the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid than HCl, which means that its conjugate base, Br⁻, is a weaker base than Cl⁻.[6]
Several factors contribute to this trend:
-
Size and Polarizability: Bromide is a larger ion than chloride.[7] Its larger electron cloud is more diffuse and polarizable, allowing the negative charge to be spread over a greater volume, which is a stabilizing effect.[6][7] This increased polarizability also helps to stabilize the partial negative charge that develops on the halogen in the SN2 transition state.
-
Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. A weaker bond requires less energy to break, contributing to a lower activation energy for the substitution reaction.
Consequently, bromide is a significantly better leaving group than chloride . This directly translates to a faster reaction rate for bromomethyl compounds in nucleophilic substitution reactions.[8]
Electronic Influence of the Phenyl Oxadiazole Moiety
The phenyl oxadiazole substituent also plays a role, albeit a secondary one compared to the leaving group.
-
Phenyl Ring: The adjacent phenyl ring stabilizes the SN2 transition state. The p-orbitals of the phenyl ring overlap with the p-orbitals of the reacting benzylic carbon, delocalizing electron density and lowering the energy of the transition state. This is why benzylic halides are generally more reactive than their non-benzylic alkyl halide counterparts.
-
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is an electron-poor, aromatic heterocycle.[1][2] Its electron-withdrawing nature can have a modest activating effect on the benzylic carbon, making it slightly more electrophilic and thus more susceptible to nucleophilic attack. Computational studies on similar heterocyclic systems have shown that substituents can significantly influence the electronic properties and reactivity of the molecule.[9]
Comparative Reactivity: A Quantitative Perspective
While specific reaction rates depend on the nucleophile, solvent, and temperature, a general reactivity trend is well-established. In typical SN2 reactions, alkyl bromides are roughly 50 to 100 times more reactive than the corresponding alkyl chlorides. This substantial difference has significant practical implications for laboratory synthesis.
| Feature | Bromomethyl Phenyl Oxadiazole | Chloromethyl Phenyl Oxadiazole | Rationale |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Br⁻ is a weaker base and more polarizable than Cl⁻.[6][7] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and requires less energy to break. |
| Relative Reactivity | High (e.g., ~50-100x faster) | Low (Baseline) | Superior leaving group ability of bromide dominates.[8] |
| Typical Conditions | Milder (e.g., lower temp, shorter time) | More Forcing (e.g., higher temp, longer time) | Higher reactivity allows for less energetic conditions. |
| Cost & Stability | Generally higher cost, less stable | Generally lower cost, more stable | The higher reactivity of bromides can lead to lower shelf stability. |
Practical Implications for Experimental Design
The choice between a bromomethyl or chloromethyl reagent should be a deliberate one, based on the specific requirements of the synthesis.
-
Choose Bromomethyl Phenyl Oxadiazole when:
-
High reactivity is needed: For reactions with weak or sterically hindered nucleophiles.
-
Mild conditions are required: To avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
Reaction time is a critical factor: The significantly faster kinetics can shorten synthetic sequences.
-
-
Choose Chloromethyl Phenyl Oxadiazole when:
-
Cost is a primary concern: Chloro-derivatives are often more economical.
-
Substrate stability and shelf-life are important: Their lower reactivity makes them less prone to degradation during storage.
-
Moderate reactivity is sufficient: For reactions with strong, unhindered nucleophiles where forcing conditions are acceptable.
-
Experimental Protocol: A Model Nucleophilic Substitution
This protocol provides a self-validating method to directly compare the reactivity of the two substrates using a common nucleophile, sodium azide, in a standard SN2 reaction.
Objective: To synthesize the corresponding azidomethyl phenyl oxadiazole and compare the reaction rates of the bromo- and chloro- starting materials via Thin Layer Chromatography (TLC).
Materials:
-
5-(4-(bromomethyl)phenyl)-3-phenyl-1,2,4-oxadiazole
-
5-(4-(chloromethyl)phenyl)-3-phenyl-1,2,4-oxadiazole
-
Sodium Azide (NaN₃)
-
Acetone (anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
Prepare two identical round-bottom flasks equipped with magnetic stir bars and reflux condensers.
-
To Flask A, add 5-(4-(bromomethyl)phenyl)-3-phenyl-1,2,4-oxadiazole (1.0 mmol).
-
To Flask B, add 5-(4-(chloromethyl)phenyl)-3-phenyl-1,2,4-oxadiazole (1.0 mmol).
-
Rationale: Setting up parallel reactions ensures that all variables other than the leaving group are constant.
-
-
Addition of Reagents:
-
To each flask, add sodium azide (1.2 mmol, 1.2 equivalents).
-
Add anhydrous acetone (10 mL) to each flask.
-
Rationale: A slight excess of the nucleophile ensures the reaction goes to completion. Acetone is a polar aprotic solvent that is ideal for SN2 reactions.
-
-
Reaction and Monitoring:
-
Begin vigorous stirring and heat both flasks to a gentle reflux (approx. 56°C).
-
Start a timer. At T = 15 min, 30 min, 1 hr, 2 hr, and 4 hr, take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
-
Develop the TLC plates using a 20% Ethyl Acetate/Hexanes mobile phase. Visualize the spots under a UV lamp (254 nm).
-
Rationale: Time-course TLC analysis provides a direct visual comparison of the rate of consumption of the starting material (halide) and the formation of the product (azide). The bromomethyl derivative (Flask A) is expected to show complete conversion much faster than the chloromethyl derivative (Flask B).
-
-
Workup (once the reaction in a flask is complete as judged by TLC):
-
Allow the flask to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and deionized water (20 mL).
-
Separate the organic layer. Wash it with brine (15 mL).
-
Rationale: This aqueous workup removes the inorganic salts (NaN₃, NaBr/NaCl).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography on silica gel.
-
Visualizing the Reaction and Workflow
Caption: SN2 reaction mechanism for halomethyl phenyl oxadiazoles.
Caption: Experimental workflow for comparing halide reactivity.
Conclusion
In the comparative analysis of bromomethyl versus chloromethyl phenyl oxadiazoles, the bromomethyl derivative is unequivocally the more reactive species in nucleophilic substitution reactions . This heightened reactivity is almost entirely attributable to the superior leaving group ability of the bromide ion compared to the chloride ion.[5][8] While the chloromethyl analog offers advantages in terms of cost and stability, its sluggish kinetics may necessitate harsher reaction conditions. The choice of reagent is therefore a strategic decision that requires balancing the need for reactivity against practical considerations of stability, cost, and the chemical tolerance of the substrate.
References
-
Odinity. (2018-01-02). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. [Link]
-
YouTube. (2022-08-28). Sn2 Reaction Rate Comparison. [Link]
-
Quora. (2018-01-08). Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why?. [Link]
-
Master Organic Chemistry. (2011-04-12). What Makes A Good Leaving Group?. [Link]
-
ResearchGate. (2017-10-18). (A) Mechanism of the SN2 reaction between chloromethane and bromide.... [Link]
-
National Institutes of Health (NIH). (2022-11-28). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
-
National Institutes of Health (NIH). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[10][11]imidazo[2,1-b]thiazoles. [Link]
-
ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
Master Organic Chemistry. (2012-07-04). The SN2 Reaction Mechanism. [Link]
-
International Journal of Pharmaceutical Erudition. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
Chemistry LibreTexts. (2022-07-20). 8.5: Leaving Groups. [Link]
-
Reddit. (2020-08-17). Better Leaving Group: Bromide VS Chloride. [Link]
-
IRIS. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
Journal of Basrah Researches Sciences. (2025-01-31). The Electronic Properties and Reactivity of 4 (4- Substituted phenyl) -1,2,5- Selenadiazole Derivatives. [Link]
-
Chemistry LibreTexts. (2024-03-17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Wikipedia. Leaving group. [Link]
-
MDPI. (2022-05-18). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
National Institutes of Health (NIH). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. [Link]
-
ResearchGate. (2025-08-06). (PDF) The Electronic Properties and Reactivity of 4 (4-Substituted phenyl) -1,2,5- Selenadiazole Derivatives. [Link]
-
University College London. mechanisms of nucleophilic substitution. [Link]
-
Chemistry Stack Exchange. (2017-12-30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
ACS Publications. (2026-01-26). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. [Link]
-
ResearchGate. (2025-08-06). (PDF) The Electronic Properties and Reactivity of 4 (4-Substituted phenyl) -1,2,5- Selenadiazole Derivatives. [Link]
-
Royal Society of Chemistry. Mononuclear heterocyclic rearrangements. Effect of the structure of the side chain on the reactivity. Part 1. Rearrangement of some 3-arylureines of 5-pheny-1,2,4-oxadiazole into 1-aryl-3-benzoylamino-1,2,4-triazolin-5-ones in acetonitrile, benzene, and. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. rjptonline.org [rjptonline.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. odinity.com [odinity.com]
- 8. youtube.com [youtube.com]
- 9. jou.jobrs.edu.iq [jou.jobrs.edu.iq]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated oxadiazole derivatives, offering experimental data and mechanistic insights to inform future drug discovery and development endeavors. Oxadiazoles, a class of five-membered heterocyclic compounds, are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of fluorine can significantly modulate these activities, often leading to compounds with superior potency and improved pharmacokinetic properties.
The Rationale for Fluorination: A Mechanistic Overview
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's biological activity.[3]
One of the key advantages of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] This increased stability can lead to a longer in vivo half-life and improved bioavailability of the drug.
Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule.[1][5] This property is crucial for a drug's ability to permeate cell membranes and reach its target. The substitution of hydrogen with fluorine can enhance a compound's transport and absorption in the body.[3] Fluorine's high electronegativity can also lead to altered pKa values and dipole moments, which can influence a molecule's binding affinity to its target protein through various non-covalent interactions.[6]
Comparative Analysis of Biological Activities
The following sections provide a detailed comparison of the biological activities of fluorinated and non-fluorinated oxadiazole derivatives, supported by experimental data from the literature.
Anticancer Activity
Fluorination has been shown to significantly enhance the anticancer potency of oxadiazole derivatives. The introduction of fluorine atoms can lead to stronger interactions with target enzymes and improved cellular uptake.
Experimental Data:
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a (Fluorinated) | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | MCF-7 | 22.1 | [1] |
| 1b (Non-fluorinated) | 5-phenyl-1,3,4-oxadiazole-2-thiol | MCF-7 | 30.2 | [1] |
| 2a (Fluorinated) | (Structure with trifluoromethyl group) | Jeko-1 | 1 (induces 73.1% apoptosis) | [7] |
| 2b (Non-fluorinated) | (Analogous structure without fluorine) | Jeko-1 | >10 | [7] |
As evidenced by the data, the fluorinated analogue 1a exhibits a lower IC50 value against the MCF-7 breast cancer cell line compared to its non-fluorinated counterpart 1b , indicating greater potency.[1] Similarly, compound 2a , containing a trifluoromethyl group, demonstrates potent apoptosis-inducing activity in Jeko-1 cells, while the non-fluorinated version is significantly less active.[7]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Oxadiazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7] Fluorinated derivatives can enhance these effects by more effectively modulating key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and p53 pathways.[8]
Antimicrobial Activity
The introduction of fluorine can significantly improve the antimicrobial properties of oxadiazole derivatives, leading to lower minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.
Experimental Data:
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a (Fluorinated) | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | 6.25 | [7] |
| 3b (Non-fluorinated) | 5-phenyl-1,3,4-oxadiazole-2-thiol | E. coli | 25 | [7] |
| 4a (Fluorinated) | (Structure with trifluoromethyl group) | S. aureus | 0.03907 | [9] |
| 4b (Non-fluorinated) | (Analogous structure without fluorine) | S. aureus | >1 | [9] |
The data clearly indicates that the fluorinated oxadiazole 3a is more effective at inhibiting the growth of E. coli than its non-fluorinated counterpart 3b .[7] Similarly, the trifluoromethyl-containing derivative 4a shows remarkably potent activity against S. aureus.[9] The increased lipophilicity imparted by fluorine may facilitate the compounds' penetration through the bacterial cell wall.[10]
Experimental Workflow: Antimicrobial Susceptibility Testing
Anti-inflammatory Activity
Fluorinated oxadiazole derivatives have demonstrated promising anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Experimental Data:
| Compound ID | Structure | In Vivo Model | % Inhibition of Edema | Reference |
| 5a (Fluorinated) | Flurbiprofen-based oxadiazole | Carrageenan-induced paw edema | 88.33 | [11] |
| 5b (Non-fluorinated) | Ibuprofen-based oxadiazole | Carrageenan-induced paw edema | 79.83 | [2] |
While a direct comparison of structurally identical pairs with and without fluorine is limited in the readily available literature for this specific activity, studies on fluorinated derivatives like 5a show very high efficacy in reducing inflammation.[11] The structure-activity relationship (SAR) of many non-steroidal anti-inflammatory drugs (NSAIDs) suggests that the presence of a fluorine substituent can enhance COX-2 inhibitory activity and selectivity.[8]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of oxadiazole derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.[12][13]
Enzyme Inhibition
Fluorinated oxadiazoles have been investigated as inhibitors of various enzymes implicated in disease. The electronegativity of fluorine can lead to more potent and selective binding to the active site of an enzyme.
Experimental Data:
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| 6a (Fluorinated) | Pyrazole derivative with fluorine | COX-2 | 0.055 | [14] |
| 6b (Non-fluorinated) | Analogous pyrazole derivative | COX-2 | >1 | [14] |
| 7a (Fluorinated) | Furoxan/1,2,4-triazole hybrid | COX-2 | 0.0455 | [15] |
| 7b (Non-fluorinated) | Analogous triazole hybrid | COX-2 | >10 | [15] |
The data for compounds targeting COX-2, a key enzyme in inflammation, demonstrates the significant increase in inhibitory potency upon fluorination.[14][15] The fluorine atom can participate in favorable interactions within the enzyme's active site, leading to tighter binding.
Experimental Protocols
Detailed, step-by-step methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated oxadiazole derivatives) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[16]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the fluorinated and non-fluorinated oxadiazole derivatives onto the agar surface.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay evaluates the anti-inflammatory potential of compounds in rodents.
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (fluorinated and non-fluorinated oxadiazole derivatives) or a vehicle control orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17][18]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing COX-2 enzyme, a heme cofactor, and the assay buffer.
-
Inhibitor Addition: Add various concentrations of the test compounds (fluorinated and non-fluorinated oxadiazole derivatives) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 10 minutes at 37°C.[19]
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for 2 minutes at 37°C.[19]
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride.[19]
-
Detection: Measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values for each compound.
Conclusion
References
-
Atmaram, U. A., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4819–4835. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Zia, R., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5709. [Link]
-
Kumar, V., et al. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ChemistrySelect. [Link]
-
Luczyński, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Xiong, F., et al. (2024). Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. Journal of Molecular Structure, 1301, 137356. [Link]
-
Çavuşoğlu, B. K., et al. (2024). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Li, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127376. [Link]
-
Wang, Y., et al. (2021). Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives. Bioorganic & Medicinal Chemistry, 40, 116183. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Luczyński, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Journal of Molecular Structure. [Link]
-
Sangani, C. B., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Future Medicinal Chemistry, 14(14), 1037-1055. [Link]
-
Yarmohammadi, M., et al. (2020). Synthesis and Evaluation of Antibacterial Activity of Novel Disubstituted 1,3,4-Oxadiazoles Derivatives Containing Fluorine Substituent. Auctores. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules, 25(21), 5188. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Review on Antimicrobial Activity of Oxadiazole. (2022). Human Journals. [Link]
-
Liang, T., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8147–8163. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Journal of Medicinal Chemistry, 64(14), 10186-10198. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19, 2457–2485. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(4)/[20].pdf]([Link]20].pdf)
-
Synthesis of Some New Fluorine Containing 1,3,4‐Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents. (2025). ResearchGate. [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Scientific Reports. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2022). Molecules, 27(19), 6653. [Link]
-
2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2025). RSC Advances. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry, 10, 926723. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2010). Current Protocols in Pharmacology, 51(1), 5.4.1-5.4.9. [Link]
-
Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ClinPGx [clinpgx.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of Covalent Oxadiazole-Based Inhibitors
For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive, multi-tiered strategy for characterizing a novel covalent inhibitor. We will use the hypothetical serine-reactive compound, "Oxa-Coval-1," which features an oxadiazolone warhead, to illustrate these principles in practice. This guide emphasizes the causal logic behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.
Introduction: The Covalent Renaissance and the Need for Rigorous Profiling
Targeted covalent inhibitors (TCIs) have undergone a significant resurgence in drug discovery, moving from a class of compounds once avoided for potential toxicity to a validated and powerful therapeutic modality.[1][2][3] By forming a stable bond with their target protein, TCIs can achieve enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets that have proven "undruggable" by conventional non-covalent means.[2][4]
However, the very reactivity that makes TCIs effective also presents their greatest challenge: the risk of off-target interactions.[5] An insufficiently selective covalent drug can modify numerous proteins throughout the proteome, potentially leading to toxicity.[5] Therefore, a rigorous and multi-faceted assessment of selectivity is not just a regulatory requirement but a fundamental pillar of designing safe and effective covalent medicines.
This guide focuses on a specific, less common class of TCI featuring an oxadiazolone moiety. Unlike the well-studied acrylamides that typically target cysteine residues, certain oxadiazolones can react with the active site serine of serine hydrolases, offering a different targeting landscape.[6] We will outline a systematic, three-tiered workflow to build a comprehensive selectivity profile for our hypothetical compound, Oxa-Coval-1 , comparing it against both a non-covalent analogue and a hypothetical "dirtier" covalent comparator to highlight key decision-making criteria.
Part 1: Foundational Biochemical Characterization
Objective: To obtain unambiguous proof of the covalent mechanism of action and to quantify the intrinsic potency and reactivity of the inhibitor in a purified, in vitro system.
This initial phase provides the fundamental data upon which all subsequent, more complex experiments are built. Without clear evidence of a covalent interaction and a quantitative measure of its efficiency, interpreting cellular or proteomic data is impossible.
Key Experiment 1: Intact Protein Mass Spectrometry
Causality Behind the Choice: Before any kinetic analysis, it is essential to confirm that the inhibitor forms a covalent adduct with its target protein. Intact protein mass spectrometry (MS) is the most direct and unequivocal method to achieve this.[7][8] It provides a simple, binary "yes/no" answer to the question of covalent modification by measuring the mass of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a stable adduct.[8][9]
Detailed Protocol: Intact Protein MS Analysis
-
Reagents: Purified target protein (e.g., a serine hydrolase at 1 mg/mL in PBS), Oxa-Coval-1 (10 mM stock in DMSO), DMSO (vehicle control).
-
Incubation: In separate microcentrifuge tubes, combine 10 µL of the target protein solution with:
-
Test Condition: 0.1 µL of 10 mM Oxa-Coval-1 (for a final concentration of 100 µM).
-
Control Condition: 0.1 µL of DMSO.
-
-
Reaction: Incubate both tubes at room temperature for 2 hours to ensure complete reaction.
-
Desalting: Desalt the samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts. Elute directly into the MS infusion buffer (e.g., 50% acetonitrile, 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Data Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to determine the average molecular weight of the protein in both the control and test conditions.
Data Presentation: Expected Mass Shift for Target Protein
| Condition | Inhibitor MW (Da) | Expected Protein Mass (Da) | Observed Protein Mass (Da) | Mass Shift (Da) | Conclusion |
| Vehicle (DMSO) | N/A | 25,000.0 | 25,000.2 | +0.2 | No Adduct |
| Oxa-Coval-1 | 350.4 | 25,350.4 | 25,350.5 | +350.3 | Covalent Adduct Confirmed |
Key Experiment 2: Kinetic Analysis of Covalent Inhibition
Causality Behind the Choice: A simple IC50 value is insufficient and often misleading for a covalent inhibitor because it is time-dependent.[10] To truly understand and compare covalent inhibitors, we must determine their kinetic constants: KI , which represents the initial reversible binding affinity, and kinact , the maximum rate of covalent bond formation. The ratio, kinact/KI , is the second-order rate constant that measures the overall efficiency of inactivation and is the gold standard for comparing covalent inhibitors.[11][12] A highly efficient inhibitor will have a high affinity (low KI) and a rapid rate of inactivation (high kinact).
dot
Caption: The two-step mechanism of targeted covalent inhibition.
Detailed Protocol: Determination of kinact and KI
-
Assay Principle: This is a continuous enzyme activity assay. The enzyme is incubated with various concentrations of the inhibitor, and the reaction is initiated by adding a fluorogenic or chromogenic substrate. The rate of product formation is monitored over time.
-
Setup: In a 96-well plate, prepare serial dilutions of Oxa-Coval-1. A typical concentration range would span from 0.1x to 10x the estimated KI.[11]
-
Incubation: Add the target enzyme to each well containing the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Read: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) every 30 seconds for 30-60 minutes.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formed versus time. The data should fit to the equation for first-order decay of enzyme activity: P(t) = (v₀/k_obs) * (1 - exp(-k_obs*t)), where P(t) is the product at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit this new plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]). This will yield the values for k_inact and K_I.[11]
-
Data Presentation: Comparative Kinetic Parameters
| Compound | Type | KI (nM) | kinact (s⁻¹) | kinact/KI (M⁻¹s⁻¹) | Efficiency |
| Oxa-Coval-1 | Covalent (Oxadiazolone) | 50 | 0.01 | 200,000 | High |
| Comparator A | Covalent (Acrylamide) | 200 | 0.005 | 25,000 | Moderate |
| Comparator B | Non-covalent Analogue | 100 | N/A | N/A | N/A |
This data demonstrates that Oxa-Coval-1 is a highly efficient covalent inhibitor, driven primarily by its strong initial binding affinity (low KI).
Part 2: Proteome-Wide Selectivity Profiling
Objective: To move beyond the single-target mindset and identify the full spectrum of on-target and off-target interactions across the entire proteome in an unbiased manner.
Causality Behind the Choice: While our foundational data confirms Oxa-Coval-1 inhibits its intended target, it tells us nothing about its interaction with the thousands of other proteins in a cell. Chemoproteomic platforms, particularly competitive Activity-Based Protein Profiling (ABPP), are the most powerful tools for mapping inhibitor selectivity on a global scale.[1][7][13] This method uses a broad-reactivity probe to label active enzymes in a complex proteome. A selective inhibitor will outcompete the probe for binding to its specific target(s), which can be quantified by mass spectrometry.[14] This allows for the simultaneous assessment of thousands of potential targets.[15]
dot
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Detailed Protocol: Competitive ABPP for Selectivity Profiling
-
Proteome Preparation: Prepare a cell lysate from a relevant cell line (e.g., HEK293T) under native conditions. Determine and normalize the protein concentration.
-
Inhibitor Incubation: Aliquot the lysate. To the "test" samples, add Oxa-Coval-1 at various concentrations (e.g., 1 µM, 10 µM). To the "control" sample, add DMSO. Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add a broad-spectrum, serine-reactive, alkyne-tagged probe (e.g., a fluorophosphonate-alkyne probe) to all samples. Incubate for another 30 minutes. The probe will label the active sites of serine hydrolases that were not already blocked by Oxa-Coval-1.
-
Click Chemistry: Ligate a biotin-azide tag to the alkyne-tagged probe on the labeled proteins via a copper-catalyzed click reaction.
-
Enrichment: Use streptavidin beads to enrich for the biotinylated proteins, effectively isolating the probe-labeled portion of the proteome.
-
On-Bead Digestion: Wash the beads extensively, then digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using quantitative mass spectrometry (e.g., using Tandem Mass Tags - TMT) to identify the proteins and quantify the relative abundance of each protein between the control and inhibitor-treated samples.[16]
-
Data Analysis: Proteins whose peptide signals are significantly and dose-dependently reduced in the Oxa-Coval-1-treated samples are identified as targets or off-targets.
Data Presentation: Summary of Chemoproteomic Profiling
| Protein Target | UniProt ID | Site of Modification | % Engagement at 1 µM | % Engagement at 10 µM | Classification |
| Serine Hydrolase X (Intended Target) | P12345 | Ser152 | 95% | 99% | On-Target |
| Serine Hydrolase Y | Q67890 | Ser210 | 15% | 45% | Off-Target |
| Carboxylesterase Z | P54321 | Ser198 | <5% | 12% | Off-Target |
| Comparator C (Hypothetical "Dirty" Drug) | |||||
| Serine Hydrolase X (Intended Target) | P12345 | Ser152 | 88% | 98% | On-Target |
| Serine Hydrolase Y | Q67890 | Ser210 | 65% | 91% | Significant Off-Target |
| Lipase A | A1B2C3 | Ser111 | 40% | 75% | Significant Off-Target |
| Protease B | D4E5F6 | Ser300 | 33% | 68% | Significant Off-Target |
This analysis reveals that Oxa-Coval-1 is highly selective for its intended target at 1 µM, with only minor engagement of off-targets at a higher concentration. In contrast, Comparator C shows significant engagement of multiple off-targets even at lower concentrations.
Part 3: Cellular Target Engagement and Functional Selectivity
Objective: To validate that the inhibitor can reach and bind to its target in the complex environment of a living cell and to confirm that this engagement produces the desired biological outcome without perturbing other pathways.
Causality Behind the Choice: A compound that is potent and selective in a test tube or lysate may fail in a cellular context due to poor permeability, rapid efflux, or metabolic instability.[17] Therefore, it is critical to confirm target engagement in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the biophysical interaction between a drug and its target in a cellular setting.[18] Furthermore, we must verify that this engagement translates to functional modulation of the intended signaling pathway.
dot
Caption: A hypothetical signaling pathway modulated by Oxa-Coval-1.
Key Experiment 1: Cellular Thermal Shift Assay (CETSA)
Causality Behind the Choice: The principle of CETSA is that a ligand binding to a protein stabilizes it against heat-induced denaturation.[18] By treating cells with Oxa-Coval-1, heating them across a temperature gradient, and then measuring the amount of soluble target protein remaining, we can directly observe target stabilization, which serves as a proxy for engagement. A significant increase in the melting temperature (Tm) of the target protein provides strong evidence of binding in a physiological context.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with Oxa-Coval-1 (e.g., at 10x the cellular IC50) and a control set with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should remain on ice as an unheated control.
-
Lysis and Clarification: Lyse the cells by freeze-thawing. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze these samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature relative to the unheated control. Plot the percentage of soluble protein versus temperature for both the vehicle and Oxa-Coval-1 treated samples. Determine the Tm (the temperature at which 50% of the protein is denatured) for each condition.
Data Presentation: CETSA Results
| Condition | Target Protein Tm (°C) | ΔTm (°C) | Conclusion |
| Vehicle (DMSO) | 48.5 | N/A | Baseline thermal stability |
| Oxa-Coval-1 (10 µM) | 56.2 | +7.7 | Robust Cellular Target Engagement |
| Non-covalent Analogue (10 µM) | 50.1 | +1.6 | Weak/transient engagement |
The significant thermal shift observed only with Oxa-Coval-1 confirms its stable, covalent engagement with the target protein in intact cells.
Overall Summary and Comparison
This multi-tiered approach provides a comprehensive and trustworthy profile of a novel covalent inhibitor. By integrating biochemical, proteomic, and cellular data, we can build a strong case for the selectivity and mechanism of action of Oxa-Coval-1.
Comparative Profile of Covalent Inhibitors
| Parameter | Oxa-Coval-1 | Comparator C ("Dirty" Drug) | Non-Covalent Analogue | Rationale for Assessment |
| Mechanism | Covalent (MS Confirmed) | Covalent (MS Confirmed) | Non-covalent | Direct evidence of adduct formation. |
| Efficiency (kinact/KI) | 200,000 M⁻¹s⁻¹ | 180,000 M⁻¹s⁻¹ | N/A | Quantifies intrinsic potency and reactivity. |
| Proteomic Selectivity | High (1 major target) | Low (>4 major targets) | Not applicable | Unbiased assessment of off-targets. |
| Cellular Engagement (ΔTm) | +7.7 °C | +7.5 °C | +1.6 °C | Confirms target binding in a physiological context. |
| Overall Profile | Potent and Selective | Potent but Non-Selective | Weak and Transient | A synthesis of all experimental data. |
Conclusion
The development of targeted covalent inhibitors requires a deep and nuanced understanding of their reactivity and selectivity. A superficial analysis based on IC50 values is insufficient and potentially dangerous. The systematic, tiered approach outlined in this guide—progressing from foundational biochemical characterization to proteome-wide profiling and finally to cellular validation—provides the robust, self-validating data package required to confidently advance a compound like Oxa-Coval-1 . By explaining the causality behind each experimental choice, this framework empowers researchers to not only generate data but to understand its implications, ultimately leading to the design of safer and more effective covalent therapeutics.
References
-
BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]
-
Gadd, M. S., et al. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
-
van der Wijk, T., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
-
Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. [Link]
-
Chernobrovkin, A., & Yu, Q. (2025). Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. YouTube. [Link]
-
Doleschal, M. N., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]
-
Mahalingan, K., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]
-
Strelow, J. M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]
-
Zhang, T., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. [Link]
-
Listening, D., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Institutes of Health. [Link]
-
Alam, M. M., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
-
Kuenemann, M. A., et al. (2022). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. [Link]
-
Nomura, D. K., et al. (2022). Advances in covalent drug discovery. National Institutes of Health. [Link]
-
Doleschal, M. N., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. National Institutes of Health. [Link]
-
Wang, C., et al. (2026). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]
-
Tumburn, L. K., & Meiler, J. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
-
Nomura Research Group. (2022). Advances in covalent drug discovery. University of California, Berkeley. [Link]
-
Johnson, D. S. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. National Institutes of Health. [Link]
-
ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]
-
ResearchGate. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | Request PDF. ResearchGate. [Link]
-
National Institutes of Health. (2016). Covalent Inhibition in Drug Discovery. PubMed Central. [Link]
-
MDPI. (2023). Recent Advances in Covalent Drug Discovery. MDPI. [Link]
-
Adibekian, A., et al. (2016). Identification of Selective Covalent Inhibitors of Platelet Activating Factor Acetylhydrolase 1B2 from the Screening of an Oxadiazolone-Capped Peptoid-azapeptoid Hybrid Library. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]
-
PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
-
Der Pharma Chemica. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
-
AACR Publications. (2025). Abstract IA06: Design and chemoproteomic characterization of novel covalent ligands. AACR Publications. [Link]
-
MDPI. (2024). KRAS Inhibition in Pancreatic Ductal Adenocarcinoma. MDPI. [Link]
-
ResearchGate. (n.d.). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PubMed Central. [Link]
-
PubMed. (2023). Recent Advances in Covalent Drug Discovery. PubMed. [Link]
-
Frontiers. (n.d.). Quantitative proteomics and applications in covalent ligand discovery. Frontiers. [Link]
Sources
- 1. Advances in covalent drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Selective Covalent Inhibitors of Platelet Activating Factor Acetylhydrolase 1B2 from the Screening of an Oxadiazolone-Capped Peptoid-azapeptoid Hybrid Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 10. youtube.com [youtube.com]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
